molecular formula C10H18O B1588557 Fenchyl alcohol CAS No. 2217-02-9

Fenchyl alcohol

Cat. No. B1588557
CAS RN: 2217-02-9
M. Wt: 154.25 g/mol
InChI Key: IAIHUHQCLTYTSF-OYNCUSHFSA-N
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Description



  • Fenchyl alcohol, also known as 1,3,3-trimethyl-2-norbornanol, is a monoterpenoid and an isomer of borneol.

  • It is a colorless or white solid with a camphor-like odor and citrus notes.

  • Fenchyl alcohol occurs widely in nature and is biosynthesized from geranyl pyrophosphate via isomerization to linalyl pyrophosphate.

  • It is used extensively in perfumery due to its naturally occurring enantiomer (1R)-endo-(+)-fenchol.





  • Synthesis Analysis



    • Fenchyl alcohol can be synthesized by reduction of fenchone or from pine terpenes.





  • Molecular Structure Analysis



    • Empirical Formula: C<sub>10</sub>H<sub>18</sub>O

    • Molecular Weight: 154.25 g/mol

    • Melting Point: 39 to 45 °C

    • Boiling Point: 201 °C





  • Chemical Reactions Analysis



    • Fenchyl alcohol can undergo oxidation to produce fenchone.





  • Physical And Chemical Properties Analysis



    • Fenchyl alcohol has a camphor-like odor with citrus notes.

    • It is flammable and should be handled with care.




  • Scientific Research Applications

    1. Organic Chemistry and Catalysis

    • Fenchyl alcohol derivatives have been synthesized and used as precatalysts in diethyl zinc additions to benzaldehyde, demonstrating enantioselective properties. These derivatives have potential applications in asymmetric synthesis and ligand development (Goldfuss et al., 2000).
    • Research has shown that fenchyl alcohol can undergo surprising cyclization reactions, leading to the synthesis of new chiral compounds. Such reactions have implications in organic synthesis and the development of chiral catalysts (Soki et al., 2005).

    2. Microbiology and Biochemistry

    • Fenchyl alcohol exhibits significant antibiofilm and antihyphal activities against Candida albicans, suggesting potential use in combating fungal infections and controlling biofilm formation (Manoharan, Lee, & Lee, 2017).

    3. Food and Beverage Industry

    • In the context of food science, fenchyl alcohol has been identified as an off-flavor compound in apple juice, providing insights into the sensory analysis and quality control of food products (Siegmund & Pöllinger-Zierler, 2006).

    4. Materials Science

    • Fenchyl alcohol has been utilized in the polymerization process to produce propylene-ethylene copolymers, indicating its role in developing new polymer materials with specific properties (Dias et al., 2002).

    5. Pharmaceutical Applications

    • It has been used to synthesize chiral compounds for potential applications in pharmaceuticals, exemplified by the preparation of chiral melatonin salts of dithiophosphoric acids using fenchyl alcohol (Nizamov et al., 2020).

    Safety And Hazards



    • Fenchyl alcohol can cause skin and eye irritation.

    • It is a combustible material and containers may explode when heated.




  • Future Directions



    • Continued research on fenchyl alcohol’s medicinal properties, especially in combination with cannabinoids, could enhance its therapeutic effects.




    Please note that this analysis is based on available information, and further research may reveal additional insights. If you have any specific questions or need more details, feel free to ask! 🌿


    properties

    IUPAC Name

    (1R,2R,4S)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C10H18O/c1-9(2)7-4-5-10(3,6-7)8(9)11/h7-8,11H,4-6H2,1-3H3/t7-,8-,10+/m0/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    IAIHUHQCLTYTSF-OYNCUSHFSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1(C2CCC(C2)(C1O)C)C
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C[C@@]12CC[C@@H](C1)C([C@@H]2O)(C)C
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C10H18O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID6044307
    Record name (1R)-endo-(+)-Fenchyl alcohol
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID6044307
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    154.25 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    (1R)-endo-(+)-Fenchyl alcohol

    CAS RN

    2217-02-9, 14575-74-7
    Record name (+)-Fenchol
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=2217-02-9
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name alpha-Fenchyl alcohol, (+)-
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002217029
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name alpha-Fenchyl alcohol
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014575747
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name (1R)-endo-(+)-Fenchyl alcohol
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID6044307
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name .ALPHA.-FENCHYL ALCOHOL, (+)-
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OW0KEP592N
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
    Record name .ALPHA.-FENCHYL ALCOHOL
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32Y92U27DU
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Citations

    For This Compound
    2,040
    Citations
    AM Api, D Belsito, S Bhatia, M Bruze, P Calow… - Food and Chemical …, 2015 - Elsevier
    … The margin of exposure for fenchyl alcohol could not be calculated due to lack of appropriate data. The material, fenchyl alcohol, is below the exposure level for the inhalation TTC …
    Number of citations: 1 www.sciencedirect.com
    J Kenyon, HEM Priston - Journal of the Chemical Society, Transactions, 1925 - pubs.rsc.org
    … In each case, conversion of or-fenchyl alcohol into a neutral ester has given a compound … , whilst the conversion of p-fenchyl alcohol into neutral esters yields compounds which possess …
    Number of citations: 15 pubs.rsc.org
    AM Api, D Belsito, D Botelho… - Food and …, 2022 - fragrancematerialsafetyresource …
    … /visible (UV/Vis) spectra; fenchyl alcohol is not expected to be phototoxic/… to fenchyl alcohol is below the TTC (1.4 mg/day). The environmental endpoints were evaluated; fenchyl alcohol …
    SP Bhatia, D McGinty, CS Letizia, AM Api - Food and chemical toxicology, 2008 - Elsevier
    … The acute oral toxicity of fenchyl alcohol was evaluated in 2–5 rats per group. Fenchyl alcohol was administered at dose levels of 2.05, 2.56, 3.2, 4.0, and 5.0 g/kg body weight …
    Number of citations: 7 www.sciencedirect.com
    RK Manoharan, JH Lee, J Lee - Frontiers in microbiology, 2017 - frontiersin.org
    … of camphor and fenchyl alcohol were … and fenchyl alcohol by treating worms with different concentrations for 4 days in the absence of Candida (Figure 7C). Camphor and fenchyl alcohol …
    Number of citations: 71 www.frontiersin.org
    JL Fry, JW West - The Journal of Organic Chemistry, 1981 - ACS Publications
    Addition of (+)-fenchone to o-anisyllithium gave alcohol product consisting of a single isomer in 82% isolated yield. On the basis of analogy with the formation of 2-p-anisyl-2-endo-…
    Number of citations: 7 pubs.acs.org
    Y Niu, X Sun, Z **ao, P Wang, R Wang - Molecules, 2018 - mdpi.com
    … In alkanes solution, d-fenchyl alcohol added to TR led to a decrease in the “olfactory threshold” of the mixture (from 30.69 to 12.74 mg/L). The addition of d-fenchyl alcohol led to a 2.41-…
    Number of citations: 7 www.mdpi.com
    IS Nizamov, GT Gabdullina, DA Terenzhev… - … , Sulfur, and Silicon …, 2014 - Taylor & Francis
    Optically active dithiophosphoric acid was prepared by the reaction of tetraphosphorus decasulfide with (1R)-endo-(+)-fenchyl alcohol. The ammonium salt of dithiophosphoric acid …
    Number of citations: 7 www.tandfonline.com
    SF Vaughn, GF Spencer - Weed science, 1996 - cambridge.org
    The preemergence herbicide cinmethylin is a benzyl ether derivative of the monoterpene 1,4-cineole. Other oxygenated monoterpenes (carvone, citronellol, fenchone, geraniol, and …
    Number of citations: 41 www.cambridge.org
    PD Blagojević, MS Pešić… - Flavour and Fragrance …, 2017 - Wiley Online Library
    … Other esters of fenchyl alcohol (both isomers) with common carboxylic acids (eg aliphatic C 3 -C 5 acids; derivatives of many of these were found in EO samples) are either poorly or …
    Number of citations: 5 onlinelibrary.wiley.com

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